3-Bromo-5-hydroxymethylisoxazole

Übersicht

Beschreibung

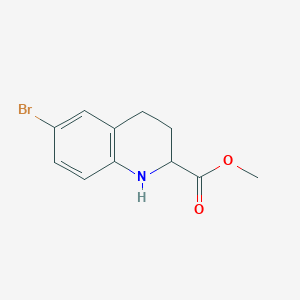

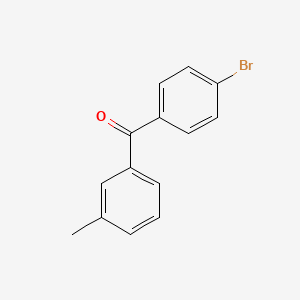

The compound of interest, 3-Bromo-5-hydroxymethylisoxazole, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into various compounds with potential biological activities. The presence of a bromine atom and a hydroxymethyl group in the compound suggests that it could be a useful intermediate in organic synthesis, potentially leading to the formation of various substituted isoxazoles with different properties and activities .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of 3-hydroxyisoxazole-5-hydroxamic acid, a related compound, has been described using two procedures, one of which involves the treatment of dimethyl acetylenedicarboxylate with hydroxylamine . Another method for synthesizing isoxazole derivatives involves the condensation of I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . These methods highlight the reactivity of isoxazole precursors with halogens and hydroxylamine, which could be relevant for the synthesis of 3-Bromo-5-hydroxymethylisoxazole.

Molecular Structure Analysis

Isoxazole derivatives exhibit interesting tautomeric behavior, where they can exist in different forms depending on the solvent's polarity . The molecular structure of isoxazole derivatives can be influenced by substituents on the ring, as seen in the case of 3-methyl-5-hydroxyisoxazole, which has four isomers with different stabilities . The presence of a bromine atom in the 3-Bromo-5-hydroxymethylisoxazole could affect its reactivity and the type of isomers that can be formed.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including bromination, which is described for 2-methylisoxazolin-5-ones . The bromine atom in 3-Bromo-5-hydroxymethylisoxazole could make it a suitable candidate for further functionalization through nucleophilic substitution reactions, as seen in the synthesis of brominated trihalomethylenones . Additionally, the compound 3-bromomethylbenzo[d]isoxazole has been used as a precursor in a one-pot synthesis, demonstrating the potential of brominated isoxazoles in heterocyclic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary significantly depending on the substituents attached to the ring. For example, remarkable differences in the physical properties of 3-aryl and 4-aryl compounds have been pointed out . The basicity and acidity of isoxazole and its derivatives have been recorded, with isoxazol-5-ones being acids of comparable strength to carboxylic acids . The dissociation constants of various benzisoxazole derivatives have been determined, indicating the influence of different substituents on the ionization behavior of these compounds . These findings suggest that the physical and chemical properties of 3-Bromo-5-hydroxymethylisoxazole would need to be characterized to understand its behavior in different environments and its potential applications in synthesis and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Application in Cancer Research

- Specific Scientific Field : Cancer Research

- Summary of the Application : 3-Bromo-Isoxazoline derivatives, which include 3-Bromo-5-hydroxymethylisoxazole, have been found to inhibit the Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) enzyme in pancreatic ductal adenocarcinoma cells . This inhibition triggers autophagy and apoptotic cell death .

- Methods of Application or Experimental Procedures : The study involved the design of 3-bromo-isoxazoline derivatives to bind and inhibit GAPDH activity in pancreatic ductal adenocarcinoma cells . The derivatives were based on previously identified inhibitors of Plasmodium falciparum GAPDH .

- Results or Outcomes : The study found that the 3-bromo-isoxazoline derivatives were effective in inhibiting the GAPDH enzyme, triggering autophagy and apoptotic cell death in the cancer cells .

Application in Drug Discovery

- Specific Scientific Field : Drug Discovery

- Summary of the Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is significant in the field of drug discovery due to its ability to bind to biological targets based on their chemical diversity . 3-Bromo-5-hydroxymethylisoxazole, as an isoxazole derivative, could potentially have similar applications.

- Results or Outcomes : The study provided a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Safety And Hazards

The safety information available indicates that 3-Bromo-5-hydroxymethylisoxazole may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

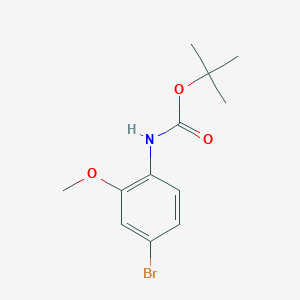

IUPAC Name |

(3-bromo-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2/c5-4-1-3(2-7)8-6-4/h1,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMKBMJCEWOFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376821 | |

| Record name | 3-Bromo-5-hydroxymethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-hydroxymethylisoxazole | |

CAS RN |

25742-00-1 | |

| Record name | 3-Bromo-5-hydroxymethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-1,2-oxazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)